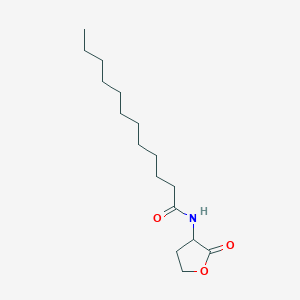

N-Dodecanoyl-DL-homoserine lactone

Vue d'ensemble

Description

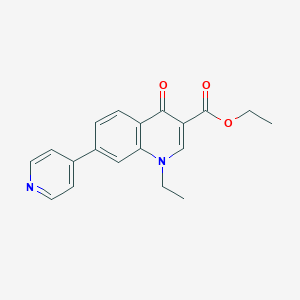

N-Dodecanoyl-DL-homoserine lactone (C12-HSL) is a signaling molecule that plays a crucial role in the quorum-sensing mechanism of bacteria. Quorum sensing is a system of stimulus and response correlated to population density, allowing bacteria to regulate gene expression collectively. This molecule is a type of acyl-homoserine lactone (AHL), which is known to affect not only bacterial behavior but also mammalian cell functions, indicating its significance in microbial pathogenicity and host-pathogen interactions .

Synthesis Analysis

While the synthesis of C12-HSL itself is not detailed in the provided papers, related AHLs have been synthesized for research purposes. For instance, a tritium-labeled AHL was synthesized for use as a biologically active compound in studies involving the bacterium Vibrio fischeri . This suggests that similar methods could potentially be applied to synthesize C12-HSL for experimental use.

Molecular Structure Analysis

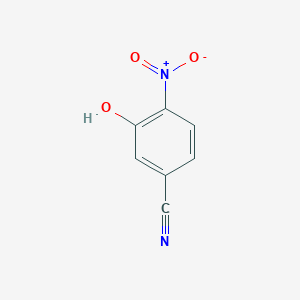

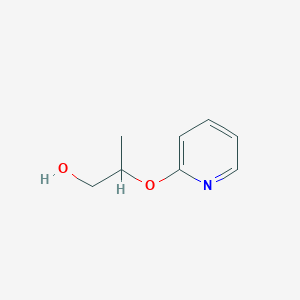

The molecular structure of C12-HSL includes a lactone ring and a long hydrocarbon chain, which is characteristic of AHLs. The integrity of the lactone ring and its stereochemistry are essential for its biological activity, as they are required for the molecule to exert its effects on host cells, such as the induction of specific biochemical markers and gene transcription .

Chemical Reactions Analysis

C12-HSL interacts with mammalian cells, triggering various responses. For example, it can inhibit degranulation and mediator release from mast cells, which are critical components of the immune system. This molecule also affects cytokine production and cell migration, which are vital processes in immune responses and inflammation . These interactions are not typical chemical reactions but rather biological responses to the presence of C12-HSL.

Physical and Chemical Properties Analysis

The physical and chemical properties of C12-HSL are inferred from its role in bacterial communication and its impact on host cells. It is a hydrophobic molecule due to its long acyl chain, which likely facilitates its diffusion through the lipid membranes of cells. The hydrophobic nature of C12-HSL is also suggested by its ability to induce changes in the characteristics of ANAMMOX granules, affecting their settleability and stability in high-loaded reactors . Moreover, the production of C12-HSL by Enterobacter sp. isolated from the human tongue indicates that this molecule can be produced and remain stable within the complex environment of the human oral microbiome .

Applications De Recherche Scientifique

1. Apoptosis Induction in Bone Marrow-Derived Macrophages

- Summary of Application: N-3-Hydroxy Dodecanoyl-DL-homoserine lactone (OH-dDHL) is produced by Acinetobacter nosocomialis for cell-to-cell communication. This study investigated the induction of apoptosis signaling pathways in bone marrow-derived macrophages treated with synthetic OH-dDHL .

- Methods of Application: The study involved treating bone marrow-derived macrophages with synthetic OH-dDHL and evaluating the quorum-sensing system for virulence regulation in vivo using wild-type and anoI-deletion mutant strains .

- Results: OH-dDHL decreased the viability of macrophage and epithelial cells in dose- and time-dependent manners. It induced Ca 2+ efflux and caspase-12 activation by ER stress transmembrane protein (IRE1 and ATF6a p50) aggregation and induced mitochondrial dysfunction through reactive oxygen species (ROS) production, which caused cytochrome c to leak .

2. Oxidation-Reduction Process in Salmonella

- Summary of Application: N-dodecanoyl-homoserine lactone influences the levels of thiol and proteins related to the oxidation-reduction process in Salmonella .

- Methods of Application: The study evaluated the fatty acid and protein profiles of Salmonella enterica serovar Enteritidis PT4 578 throughout the time of cultivation in the presence of AHL .

- Results: The presence of N-dodecanoyl-homoserine lactone (C12-HSL) altered the fatty acid and protein profiles of Salmonella cultivated during 4, 6, 7, 12, and 36 h in anaerobic condition. The presence of C12-HSL increased the abundance of thiol-related proteins and the levels of free cellular thiol after 6 h of cultivation, suggesting that these cells have a greater potential to resist oxidative stress .

3. Chemoattractant for Human Immune Cells

- Summary of Application: Some N-acylhomoserine lactones (AHLs), including N-dodecanoyl-homoserine lactone, are potent chemoattractants for human immune cells such as neutrophils .

- Methods of Application: This application involves the use of N-dodecanoyl-homoserine lactone to attract neutrophils, a type of white blood cell that is among the first to arrive at the site of an infection .

- Results: The presence of N-dodecanoyl-homoserine lactone can influence the movement and accumulation of neutrophils, potentially impacting the body’s immune response .

4. Quorum Sensing in Gram-Negative Bacteria

- Summary of Application: N-dodecanoyl-homoserine lactone is a member of the N-acyl-homoserine lactone family, which regulates gene expression in gram-negative bacteria, such as Echerichia and Salmonella .

- Methods of Application: This involves the use of N-dodecanoyl-homoserine lactone in the study of quorum sensing, a system of stimulus and response correlated to population density among bacteria .

- Results: The presence of N-dodecanoyl-homoserine lactone can influence the behavior of bacteria, including their virulence and ability to form biofilms .

5. Anti-Virulence Drug Development

- Summary of Application: Bacterial intercellular communication has become a target for the development of new anti-virulence drugs . N-Dodecanoyl-DL-homoserine lactone, as a member of the N-acyl-homoserine lactone family, plays a crucial role in this process .

- Methods of Application: This involves the use of N-Dodecanoyl-DL-homoserine lactone in the study of bacterial intercellular communication, with the aim of developing new drugs that can disrupt this communication and thereby reduce the virulence of pathogenic bacteria .

- Results: The presence of N-Dodecanoyl-DL-homoserine lactone can influence the behavior of bacteria, including their virulence and ability to form biofilms .

6. Biofilm Formation

- Summary of Application: N-Dodecanoyl-DL-homoserine lactone is involved in quorum sensing, a system of stimulus and response correlated to population density among bacteria . This process is crucial for biofilm formation, a common problem in medical and industrial settings .

- Methods of Application: This involves the use of N-Dodecanoyl-DL-homoserine lactone in the study of biofilm formation, with the aim of understanding how bacteria communicate and coordinate their activities .

- Results: The presence of N-Dodecanoyl-DL-homoserine lactone can influence the behavior of bacteria, including their ability to form biofilms .

Orientations Futures

Propriétés

IUPAC Name |

N-(2-oxooxolan-3-yl)dodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29NO3/c1-2-3-4-5-6-7-8-9-10-11-15(18)17-14-12-13-20-16(14)19/h14H,2-13H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILLZMOKUUPJSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

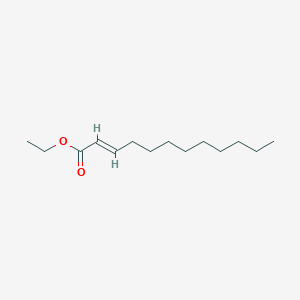

CCCCCCCCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501346599 | |

| Record name | N-Dodecanoyl-DL-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Dodecanoyl-DL-homoserine lactone | |

CAS RN |

18627-38-8 | |

| Record name | N-Dodecanoyl-DL-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;iodide](/img/structure/B106022.png)